3-(1-Piperazinyl)-9H-thioxanthen-9-one
Description
3-(1-Piperazinyl)-9H-thioxanthen-9-one is a thioxanthene derivative characterized by a tricyclic thioxanthen-9-one core substituted with a piperazine group at the 3-position. Thioxanthene derivatives are notable for their diverse biological and material science applications, including antitumor activity, antipsychotic effects, and use in thermally activated delayed fluorescence (TADF) emitters . The piperazine moiety enhances molecular interactions through hydrogen bonding and electrostatic effects, influencing pharmacological and physicochemical properties .
Properties
Molecular Formula |
C17H16N2OS |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-piperazin-1-ylthioxanthen-9-one |
InChI |
InChI=1S/C17H16N2OS/c20-17-13-3-1-2-4-15(13)21-16-11-12(5-6-14(16)17)19-9-7-18-8-10-19/h1-6,11,18H,7-10H2 |
InChI Key |
XLZHMFWVVIHFLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Piperazinyl)-9H-thioxanthen-9-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of 1,2-diamines with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates can be achieved using thiophenol (PhSH), followed by selective intramolecular cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, continuous flow synthesis techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-Piperazinyl)-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(1-Piperazinyl)-9H-thioxanthen-9-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-Piperazinyl)-9H-thioxanthen-9-one involves its interaction with molecular targets such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential antipsychotic effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Thioxanthen-9-one derivatives vary in substituents at positions 1–4 and 6–8, affecting steric, electronic, and hydrophobic properties. Key compounds for comparison include:
Pharmacokinetic and Physicochemical Properties
- Chloro or bromo substituents (e.g., 3-bromo-10,10-dioxide thioxanthenone) enhance lipophilicity .
- Stereochemical Effects : Flupenthixol’s activity disparity between α- and β-isomers underscores the importance of spatial arrangement .
Key Research Findings
- Antitumor Optimization : Piperazine-substituted thioxanthen-9-ones show promise in balancing steric and electrostatic interactions for pancreatic cancer inhibition .
- Contrasting SAR Trends: While piperazine enhances CNS activity in thioxanthenes, non-piperazine chalcones exhibit superior enzyme inhibition, emphasizing target-specific design .
- Material Applications: Thioxanthen-9-ones with carbazole or sulfone groups (e.g., CC-TXO-I, doxantrazole) are prioritized in non-pharmacological fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
